molecular formula C20H18ClNO2 B1393845 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-69-6

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393845
CAS No.: 1160264-69-6
M. Wt: 339.8 g/mol
InChI Key: OSYCGLLFZWSYPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-Isobutoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride
  • 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid
  • 2-(3-Isobutoxyphenyl)quinoline-4-methanol

Uniqueness

2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific reactivity and structural properties. The presence of the isobutoxy group enhances its solubility and reactivity compared to similar compounds. Additionally, the quinoline ring system provides a rigid and planar structure, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(21)23)16-8-3-4-9-18(16)22-19/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYCGLLFZWSYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192061
Record name 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-69-6
Record name 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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